molecular formula C10H16N2O B011154 5-Hexylpyrimidin-4(3H)-one CAS No. 103980-64-9

5-Hexylpyrimidin-4(3H)-one

Cat. No.: B011154
CAS No.: 103980-64-9
M. Wt: 180.25 g/mol
InChI Key: CFEHYVITKCDTOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cabergoline is synthesized through a multi-step process involving the ergot alkaloid, lysergic acid. The key steps include:

Industrial Production Methods: Industrial production of Cabergoline involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cabergoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Cabergoline: Cabergoline is unique due to its long half-life, high receptor affinity, and potent agonist activity. It has a longer duration of action compared to other dopamine agonists, making it suitable for once-weekly dosing .

Properties

CAS No.

103980-64-9

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-hexyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H16N2O/c1-2-3-4-5-6-9-7-11-8-12-10(9)13/h7-8H,2-6H2,1H3,(H,11,12,13)

InChI Key

CFEHYVITKCDTOF-UHFFFAOYSA-N

SMILES

CCCCCCC1=CN=CNC1=O

Canonical SMILES

CCCCCCC1=CN=CNC1=O

Key on ui other cas no.

103980-64-9

Synonyms

5-hexyl-3H-pyrimidin-4-one

Origin of Product

United States

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